molecular formula C22H24O4 B238500 3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate CAS No. 130746-82-6

3,5-Dihydroxy-9,9-diphenyl-6,8-nonadienoate

Cat. No.: B238500
CAS No.: 130746-82-6
M. Wt: 352.4 g/mol
InChI Key: NSZBOSJMBQKKKB-ZCBOBATRSA-N
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Preparation Methods

The synthesis of CP 83101 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

CP 83101 undergoes several types of chemical reactions, including:

    Oxidation: CP 83101 can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: CP 83101 can undergo substitution reactions where functional groups are replaced with other groups.

    Hydrolysis: The compound can be hydrolyzed to break down into smaller components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

CP 83101 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is a key player in the mevalonate pathway, which is responsible for the synthesis of cholesterol. By inhibiting this enzyme, CP 83101 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The molecular target of CP 83101 is the active site of hydroxymethylglutaryl-coenzyme A reductase, where it binds and prevents the enzyme from catalyzing the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate .

Comparison with Similar Compounds

CP 83101 is similar to other statins, such as lovastatin and atorvastatin, in terms of its mechanism of action and therapeutic effects. CP 83101 has unique structural features that differentiate it from other statins. For example, CP 83101 has a distinct core structure and functional groups that contribute to its specific binding affinity and potency. Similar compounds include:

Properties

CAS No.

130746-82-6

Molecular Formula

C22H24O4

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate

InChI

InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1

InChI Key

NSZBOSJMBQKKKB-ZCBOBATRSA-N

SMILES

COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O

Isomeric SMILES

COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O

Canonical SMILES

COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O

Synonyms

3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
CP 83101
CP-83101

Origin of Product

United States

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